2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide
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Overview
Description
2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide is a synthetic organic compound that belongs to the class of hydroxyphenyl derivatives. This compound is characterized by its unique chemical structure, which includes a butyl group, a hydroxyphenyl group, and a phenylpropanediamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide typically involves multi-step organic reactions. One common synthetic route may include the following steps:
Formation of the Butyl Group:
Hydroxylation: The hydroxyl groups can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Amide Formation: The amide bond formation can be carried out using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-methylpropanediamide
- 2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-ethylpropanediamide
Uniqueness
2-Butyl-2-hydroxy-N~1~-(4-hydroxyphenyl)-N~3~-phenylpropanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Properties
CAS No. |
713077-40-8 |
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Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-butyl-2-hydroxy-N'-(4-hydroxyphenyl)-N-phenylpropanediamide |
InChI |
InChI=1S/C19H22N2O4/c1-2-3-13-19(25,17(23)20-14-7-5-4-6-8-14)18(24)21-15-9-11-16(22)12-10-15/h4-12,22,25H,2-3,13H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
OBAXBTGSCZRKGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=CC=C1)(C(=O)NC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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